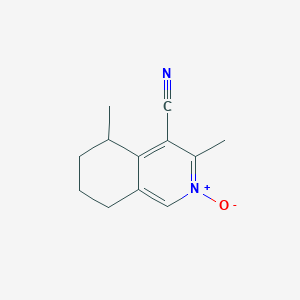

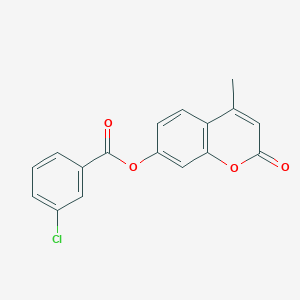

![molecular formula C19H21ClFN3O2S B5513953 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5513953.png)

3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiosemicarbazone derivatives, including compounds similar in structure to the target molecule, involves the reaction of thiosemicarbazides with different aldehydes. These reactions typically yield thiosemicarbazone compounds with potential biological activities. The methods and conditions of synthesis can significantly influence the molecular structure and, consequently, the properties and potential applications of the resulting compounds (Hussein & Guan, 2015).

Molecular Structure Analysis

The molecular structure of thiosemicarbazone compounds has been characterized using techniques such as single-crystal X-ray crystallography. These studies reveal that the ligands can adopt a binegatively tridentate mode of coordination, influencing the molecular geometry and the potential for forming complexes with metals. The planarity of the molecule and the presence of substituents significantly affect its reactivity and interaction with biological targets (Takjoo et al., 2013).

Chemical Reactions and Properties

Thiosemicarbazone derivatives participate in various chemical reactions, including oxidation processes and the formation of complexes with metal ions. These reactions are critical for understanding the chemical behavior of the compound and its potential applications. For instance, the oxidation of benzaldehyde thiosemicarbazones in the presence of rhodium complexes leads to the formation of organorhodium complexes, demonstrating the compound's ability to act as a ligand and participate in complexation reactions (Acharyya et al., 2006).

科学研究应用

合成与表征

- 区域选择性保护苯甲醛中的羟基的工艺,包括类似于 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde 的那些,促进了各种合成途径,用于创建具有在药物开发和材料科学中潜在应用的复杂分子 (Plourde & Spaetzel, 2002).

抗菌活性

- 从涉及类似于 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde 的组分的反应合成的新的衍生物已经显示出对革兰氏阴性菌和革兰氏阳性菌的显着的抗菌能力,表明有潜力发展为新的抗菌剂 (Shakir, Saoud, & Hussain, 2020).

催化活性

- 由涉及硫代半氨基甲胂衍生物的反应形成的配合物的催化潜力已经在专注于羟基化反应的研究中得到探索。此类研究强调了这些化合物在促进化学转化中的作用,对合成有价值的化学品和药物有影响 (Vijayan 等,2017).

抗癌潜力

- 已经合成了与 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde 的结构相关的硫代半氨基甲胂衍生物并评估了它们的抗癌活性。这些研究揭示了此类化合物作为开发新的抗癌疗法的先导的潜力 (Lawrence 等,2003).

光化学和构象研究

- 对与所讨论的化合物密切相关的卤代和甲氧基取代的苯甲醛的研究为其在各种条件下的结构动力学和反应性提供了有价值的见解,包括光诱导的转化。此类研究有助于更深入地了解这些化合物的化学行为,这对于设计光响应材料和药物至关重要 (Ildiz, Konarska, & Fausto, 2019).

属性

IUPAC Name |

1-[(E)-[3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-3-ethylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O2S/c1-3-22-19(27)24-23-11-13-9-15(20)18(17(10-13)25-4-2)26-12-14-7-5-6-8-16(14)21/h5-11H,3-4,12H2,1-2H3,(H2,22,24,27)/b23-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDWXEBMTRVJAD-FOKLQQMPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NN=CC1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2F)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=S)N/N=C/C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2F)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5513870.png)

![N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B5513893.png)

![3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5513901.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5513914.png)

![3-hydroxy-4-methyl-1-(1,2,5-trimethyl-4-piperidinyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5513923.png)

![1-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5513944.png)

![1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5513961.png)

![ethyl 4-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5513970.png)